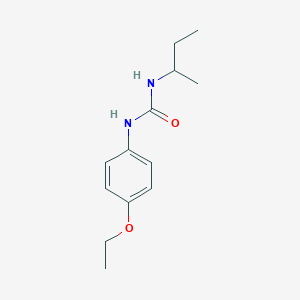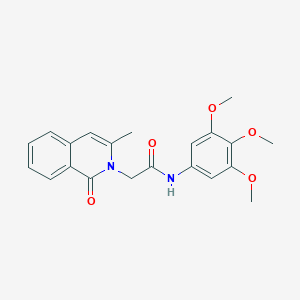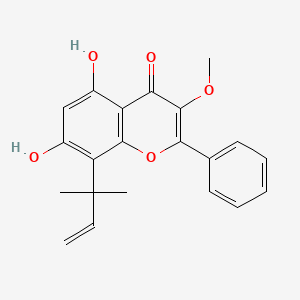
1-Butan-2-yl-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butan-2-yl-3-(4-ethoxyphenyl)urea is a member of ureas.
Scientific Research Applications
Metabolic Pathways Identification
1-Butan-2-yl-3-(4-ethoxyphenyl)urea has been studied in the context of identifying specific metabolites of new designer drugs in human urine. Research by Zaitsu et al. (2009) focused on using GC/MS and LC/MS to identify N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways for these drugs. This work is crucial for understanding the metabolic processing of similar chemical compounds in the human body.
Molecular Device Self-assembly
Research into the complexation and self-assembly of molecular devices has also involved derivatives of 1-Butan-2-yl-3-(4-ethoxyphenyl)urea. Lock et al. (2004) explored how these compounds interact in binary complexes, demonstrating the potential of such molecules in the development of sophisticated molecular devices.
Acetylcholinesterase Inhibitors
Compounds structurally related to 1-Butan-2-yl-3-(4-ethoxyphenyl)urea have been studied for their potential as acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of similar compounds to optimize the spacer length between pharmacophoric moieties, indicating applications in treating conditions like Alzheimer's disease.
Antitumor Activities
The antitumor activities of related urea derivatives have been investigated, as seen in the study by Hu et al. (2018). Their research on specific urea compounds provides insights into the development of new anticancer drugs.
Free Radical Scavenging
1-Butan-2-yl-3-(4-ethoxyphenyl)urea derivatives have been examined for their free radical scavenging properties, which could have implications in reducing myocardial infarct size, as noted by Hashimoto et al. (2001).
Oxidative Annulation
Research by Zhang et al. (2017) on the oxidative annulation of related compounds showcases their potential in synthesizing highly functionalized polyheterocyclic compounds, useful in various chemical synthesis applications.
MAP Kinase Inhibition
Studies on p38alpha MAP kinase inhibition, such as the one by Regan et al. (2003), involve derivatives of 1-Butan-2-yl-3-(4-ethoxyphenyl)urea. This research is significant in developing treatments for autoimmune diseases.
properties
Product Name |
1-Butan-2-yl-3-(4-ethoxyphenyl)urea |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-butan-2-yl-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-6-8-12(9-7-11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
InChI Key |
AXLAZAFBFRWKPT-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)


![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)





